The compound 2-(3-formyl-1H-indol-1-yl)propanoic acid is a derivative of indole-based propanoic acid, which is structurally related to important biological molecules such as tryptophan. Indole derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and food industries due to their roles in methylation, detoxication, and antioxidation processes2. The study of such compounds is crucial as they can lead to the development of new therapeutic agents and have various applications in different fields.
Indole derivatives have been extensively studied for their antiproliferative activity against various cancer cell lines. For instance, a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids demonstrated significant antiproliferative effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines1. These findings suggest that modifications to the indole-based propanoic acid structure can lead to compounds with potential as anticancer agents.
In addition to their antiproliferative properties, indole derivatives have been evaluated for their antimicrobial activity. The same study that investigated the antiproliferative effects also examined the in vitro antimicrobial activity of these compounds against a wide range of microorganisms1. The results indicated that these indole derivatives could serve as a basis for the development of new antimicrobial agents.
The crystal structure of indole derivatives is of interest in material science for understanding molecular interactions and designing new materials. The detailed crystallographic analysis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid provides insights into the geometry of the molecule and its potential interactions in a solid-state environment2. This information can be valuable for the synthesis of novel materials with specific properties.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Key Organics, where it is available for research and industrial applications. It falls under the broader category of carboxylic acids due to the presence of the propanoic acid moiety, which imparts acidic properties to the molecule. The compound is also indexed under CAS Number 166747-91-7, facilitating its identification in chemical databases.
The synthesis of 2-(3-formyl-1H-indol-1-yl)propanoic acid typically involves several steps that can include:
Technical parameters such as temperature, reaction time, and solvent choice significantly influence yield and purity during these synthesis steps.
2-(3-formyl-1H-indol-1-yl)propanoic acid can participate in various chemical reactions:
Each reaction type has specific parameters such as temperature, pH, and solvent that must be optimized for successful outcomes.
The mechanism of action for 2-(3-formyl-1H-indol-1-yl)propanoic acid primarily revolves around its ability to act as a nucleophile due to the electron-rich indole nitrogen and electrophilic carbon in the formyl group. In biochemical contexts, it may interact with various biological targets:
Quantitative data on binding affinities or kinetic parameters would require experimental validation through techniques like surface plasmon resonance or enzyme kinetics studies.
The physical and chemical properties of 2-(3-formyl-1H-indol-1-yl)propanoic acid include:
Safety data sheets indicate that handling should follow standard laboratory safety protocols due to potential irritant properties.
2-(3-formyl-1H-indol-1-yl)propanoic acid has several scientific applications:
The systematic IUPAC name for this compound is 2-(3-formyl-1H-indol-1-yl)propanoic acid, which precisely describes its molecular structure: a propanoic acid moiety linked at the 1-position of an indole ring bearing a formyl group (-CHO) at the 3-position [2] [5] [6]. This nomenclature adheres to IUPAC Rule C-482 for heterocyclic compounds, specifying the parent heterocycle (indole) and its substituted functional groups in descending order of priority.
The compound is also recognized by several synonyms across chemical databases and commercial catalogs, including:
Table 1: Synonymous Designations
| Synonym | Source Context |
|---|---|
| 2-(3-Formylindol-1-yl)propanoic acid | PubChem, ChemBridge |
| 3-Formyl-α-methyl-1H-indole-1-acetic acid | Commercial catalogs |
| CHEMBRDG-BB 6725872 | Vendor-specific registry |
These synonyms arise from alternative numbering of the indole ring or variations in substitutive vs. functional class nomenclature.
The compound’s molecular formula is C₁₂H₁₁NO₃, indicating 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. Its exact molecular mass is 217.22 g/mol, as confirmed by high-resolution mass spectrometry [2] [4] [6]. This formula accounts for the indole scaffold (C₈H₆N), the formyl group (-CHO), and the propanoic acid group (C₃H₅O₂), with a methyl substituent at the propanoic acid’s α-carbon.
Key structural descriptors encode connectivity and stereochemistry:
CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O [2] [7]Isomeric SMILES: CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O (identical due to no chiral centers) InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) [2] [6] [9]InChIKey: ZINMANYXDFLPES-UHFFFAOYSA-N (hashed cryptographic identifier) The InChIKey’s first block (ZINMANYXDFLPES) confirms the molecular skeleton, while the suffix (UHFFFAOYSA-N) indicates no stereochemistry. The SMILES string explicitly denotes the propanoic acid branch (CC(C(=O)O)) attached to the indole nitrogen, with the formyl group (C=O) at C3.
Table 2: Structural Representation
| Descriptor Type | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Canonical SMILES | CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |
| Standard InChI | InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) |
Figure: 2D Structural Diagram
O ║ O═C─OH │ CH₃─C──N1 ╱ ╲ C C₂ (C=O) ╱ ║ C C₃─H ╱╲ // (benzene ring) The universal CAS Registry Number assigned to this compound is 166747-91-7, serving as a unique identifier in chemical databases and regulatory documentation [2] [4] [5]. This CAS RN distinguishes it from structurally similar indole derivatives, such as 1H-indole-1-propionic acid (CAS 29954-42-1, CID 81139) [3].
In PubChem, the largest public chemical repository, the compound is indexed under CID 2771375 [1] [7]. Additional database identifiers include:
Table 3: Database Identifiers
| Registry System | Identifier |
|---|---|
| CAS Registry Number | 166747-91-7 |
| PubChem CID | 2771375 |
| ChemSpider ID | 21106485 |
| MDL Number | MFCD03167983 |
These identifiers facilitate unambiguous retrieval of chemical, analytical, or safety data across platforms like PubChem, ChemSpider, and commercial catalogs (e.g., AchemBlock Catalog ID: T101165) [4].
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: